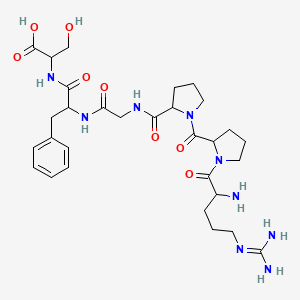![molecular formula C14H10F6O2 B13388693 1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-1-benzopyran-8-yl]but-3-en-2-one CAS No. 908338-77-2](/img/structure/B13388693.png)
1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-1-benzopyran-8-yl]but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]-3-buten-2-one is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and a chromenyl moiety. This compound is of significant interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]-3-buten-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the trifluoromethylation of a suitable chromenyl precursor, followed by a series of condensation and cyclization reactions. The reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and solvents like dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]-3-buten-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]-3-buten-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The chromenyl moiety can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoroacetone: A simpler trifluoromethyl ketone with similar reactivity but lacking the chromenyl moiety.
4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-: Another compound with multiple trifluoromethyl groups but different structural features.
1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol: A compound with similar trifluoromethyl groups but different functional groups.
Uniqueness
1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]-3-buten-2-one is unique due to the presence of both trifluoromethyl groups and a chromenyl moiety, which impart distinct chemical and physical properties. This combination makes it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
908338-77-2 |
|---|---|
Fórmula molecular |
C14H10F6O2 |
Peso molecular |
324.22 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-chromen-8-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H10F6O2/c15-13(16,17)10(21)6-4-8-2-1-3-9-5-7-11(14(18,19)20)22-12(8)9/h4-7H,1-3H2 |
Clave InChI |
JKRREIPOYZWCMN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=C(OC2=C(C1)C=CC(=O)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B13388616.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propan-2-yl carbonate](/img/structure/B13388626.png)

![4-amino-1-[3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13388639.png)
![2-[6-[(3,5-Dimethyl-1-adamantyl)amino]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13388646.png)



![N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide](/img/structure/B13388675.png)

![(3-Methoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B13388690.png)
![1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0](/img/structure/B13388691.png)
![5,10,15,20,25,30,35-Heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13388700.png)

